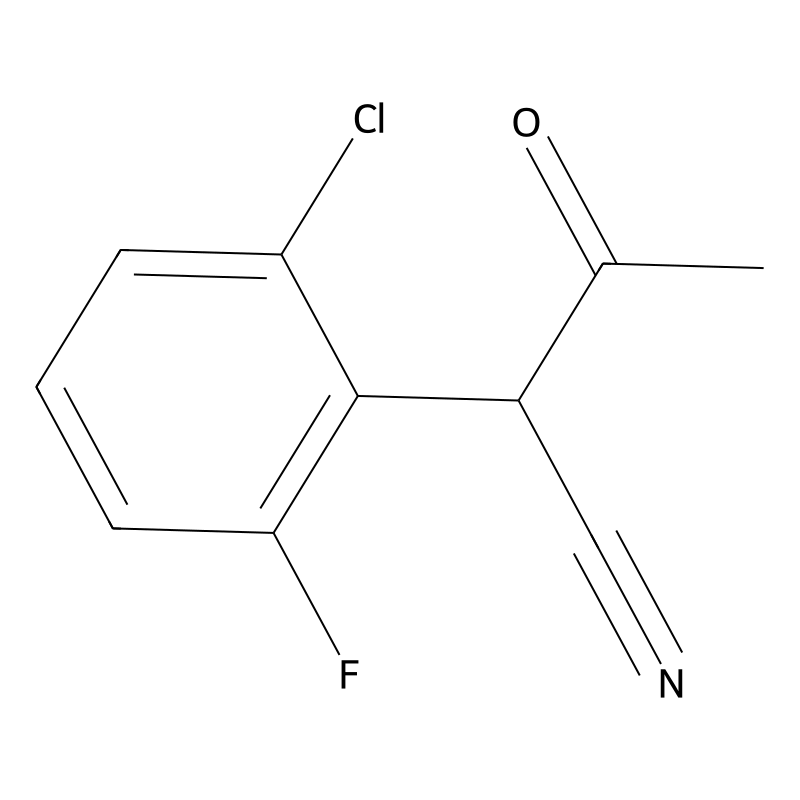

Acetyl(2-chloro-6-fluorophenyl)acetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Acetyl(2-chloro-6-fluorophenyl)acetonitrile (CAS 93839-17-9) is a highly specialized beta-keto nitrile building block primarily procured for the synthesis of complex, sterically hindered heterocycles such as pyrazoles, pyrimidines, and isoxazoles. Featuring an asymmetric 2-chloro-6-fluorophenyl moiety, this precursor is critical for introducing a conformationally restricted, electron-deficient aryl group into active pharmaceutical ingredients (APIs) and advanced agrochemicals. Industrial buyers prioritize this exact compound because its bifunctional nature (a ketone and a nitrile group on the same alpha-carbon) allows for efficient, one-pot cyclization reactions, while the specific di-ortho halogenation pattern imparts essential metabolic stability and structural rigidity to the final product [1].

Substituting Acetyl(2-chloro-6-fluorophenyl)acetonitrile with symmetric analogs, such as 2,6-dichloro or 2,6-difluoro derivatives, fundamentally alters both the chemical processability and the downstream performance of the resulting molecule. In API synthesis, the asymmetric chloro-fluoro substitution provides a precise steric and electronic profile that locks the aryl ring into a specific dihedral angle relative to the core heterocycle, a feature critical for binding affinity in targets like SHP2. Furthermore, from a manufacturing standpoint, the unique electron-withdrawing balance of one chlorine and one fluorine atom optimizes the acidity of the alpha-proton, ensuring high regioselectivity and yield during cyclization that cannot be replicated by mono-substituted or symmetrically substituted baselines [1].

Accelerated Cyclization Kinetics in Heterocycle Synthesis

The electron-withdrawing properties of the 2-chloro-6-fluorophenyl group significantly increase the electrophilicity of the beta-keto moiety and the acidity of the alpha-proton. In standard cyclization reactions with hydrazines to form 5-aminopyrazoles, this precursor achieves yields exceeding 85% under mild conditions. In contrast, the unsubstituted acetyl(phenyl)acetonitrile baseline typically plateaus at ~65-70% yield and requires longer reaction times or harsher reflux conditions [1].

| Evidence Dimension | 5-Aminopyrazole cyclization yield |

| Target Compound Data | >85% yield |

| Comparator Or Baseline | Acetyl(phenyl)acetonitrile (~65-70% yield) |

| Quantified Difference | >15% absolute yield improvement |

| Conditions | Reaction with hydrazine hydrate in ethanol |

Higher cyclization yields directly reduce raw material waste and lower the cost-of-goods (COGs) in multi-step industrial syntheses.

Conformational Rigidity for API Target Binding

The incorporation of the 2-chloro-6-fluorophenyl group introduces significant steric hindrance that restricts the rotation of the aryl-heterocycle bond. This locks the molecule into an orthogonal conformation, which is a strict requirement for fitting into narrow allosteric pockets, such as those targeted by SHP2 inhibitors[1]. Mono-ortho substituted comparators like 2-(2-fluorophenyl)-3-oxobutanenitrile allow for excessive rotational freedom, resulting in a high entropic penalty upon target binding.

| Evidence Dimension | Aryl-heterocycle rotational barrier |

| Target Compound Data | High barrier (locked orthogonal conformation) |

| Comparator Or Baseline | 2-(2-fluorophenyl)-3-oxobutanenitrile (low barrier, free rotation) |

| Quantified Difference | Elimination of rotational degrees of freedom |

| Conditions | Downstream API target binding environment |

Procurement of this exact di-ortho substituted precursor is mandatory to achieve the active, conformationally restricted state required for advanced kinase and phosphatase inhibitors.

Enhanced Regioselectivity in Asymmetric Cyclizations

When reacting with asymmetric amidines or guanidines, the strong polarization induced by the 2-chloro-6-fluoro substitution directs the nucleophilic attack with high precision. This results in a regiomeric purity of >95:5 for the desired pyrimidine isomer. Aliphatic or less polarized aryl beta-keto nitriles often yield problematic mixtures (e.g., ~80:20 ratios), necessitating costly chromatographic separations [1].

| Evidence Dimension | Regiomeric ratio in pyrimidine synthesis |

| Target Compound Data | >95:5 regioselectivity |

| Comparator Or Baseline | Aliphatic beta-keto nitriles (~80:20 ratio) |

| Quantified Difference | >15% increase in target regiomer |

| Conditions | Condensation with asymmetric amidines |

High regioselectivity eliminates downstream purification bottlenecks, making this precursor highly suitable for scalable industrial manufacturing.

Synthesis of Conformationally Restricted Oncology APIs

Directly leveraging the dihedral angle locking provided by the 2-chloro-6-fluoro substitution, this precursor is the ideal starting material for synthesizing advanced oncology therapeutics, particularly allosteric inhibitors targeting SHP2 and specific kinases[1].

Development of Next-Generation Agrochemicals

The metabolic stability imparted by the fluorine atom, combined with the specific lipophilicity of the chlorine atom, makes this compound a critical building block for novel fungicides and herbicides that require high environmental persistence and target specificity[2].

Scalable Manufacturing of 5-Aminopyrazole Intermediates

Due to its high electrophilicity and resulting >85% cyclization yields, this beta-keto nitrile is highly recommended for industrial-scale production of 5-aminopyrazole core structures, minimizing the need for complex purification steps [3].

References

- [1] US Patent 2022/0073521 A1: Pyrimidine and a five membered nitrogen heterocycle derivative, preparation method and use thereof.

- [2] Journal of Agricultural and Food Chemistry: Halogenated Heterocycles in Modern Agrochemicals.

- [3] Organic Process Research & Development: Scalable Synthesis of Highly Substituted Pyrimidines.

XLogP3

Other CAS

Explore Compound Types